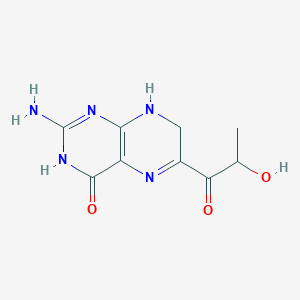

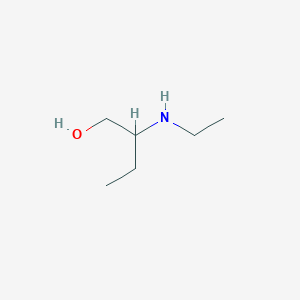

![molecular formula C10H12N4O3 B13391241 [(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)

[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbazochrome is a hemostatic agent that promotes clotting and prevents blood loss from open wounds. It is an oxidation product of adrenaline, which enhances the microcirculatory tone. Carbazochrome is used to treat capillary and parenchymal hemorrhage, intestinal bleeding, and thrombocytopenic purpura .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized by reacting purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction tank. The mixture is heated while stirring until the solid substances are completely dissolved. The reaction solution is then decolorized, separated, and crystallized by adjusting the pH with an alkaline substance. The crystals are then refined through centrifugal filtration, washing, and drying in a vacuum drying oven .

Industrial Production Methods: The industrial production of carbazochrome sodium sulfonate involves similar steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. The process ensures high reaction yield and product purity .

Chemical Reactions Analysis

Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an oxidation product of adrenaline and can interact with reagents such as sodium bisulfite and ascorbic acid .

Common Reagents and Conditions: Common reagents used in reactions involving carbazochrome include sodium bisulfite, ascorbic acid, and alkaline substances for pH adjustment. The reactions typically occur under controlled heating and stirring conditions .

Major Products Formed: The major products formed from reactions involving carbazochrome include carbazochrome sodium sulfonate, which is used as a hemostatic agent .

Scientific Research Applications

Carbazochrome has various scientific research applications, including its use as a hemostatic agent in medicine to prevent excessive blood flow during surgical operations and to treat hemorrhoids. It has also been investigated for its potential use in drug delivery systems, particularly with carbon nanotubes, due to its unique properties .

Mechanism of Action

Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, which initiate the phospholipase C inositol triphosphate/diacylglycerol pathway, leading to an increase in intracellular calcium levels. This cascade activates various pathways, including the arachidonic acid pathway, resulting in platelet aggregation and the formation of a platelet plug .

Comparison with Similar Compounds

Carbazochrome is similar to other hemostatic agents such as tranexamic acid and troxerutin. it is unique in its ability to enhance microcirculatory tone and improve the structure of local capillary vessels. Unlike some other hemostatic agents, carbazochrome does not contain bigcatkin willow acid groups, reducing the risk of hemolysis and other side effects .

List of Similar Compounds:- Tranexamic acid

- Troxerutin

- Adrenochrome

Carbazochrome stands out due to its specific interaction with α-adrenoreceptors and its effectiveness in promoting platelet aggregation and clot formation .

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

(2,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea |

InChI |

InChI=1S/C10H12N4O3/c1-14-7-4-8(15)6(12-13-10(11)17)2-5(7)3-9(14)16/h2,4,9,15-16H,3H2,1H3,(H2,11,17) |

InChI Key |

VMIZOASJUOLSOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)

![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)

![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)

![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)

![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)

![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)